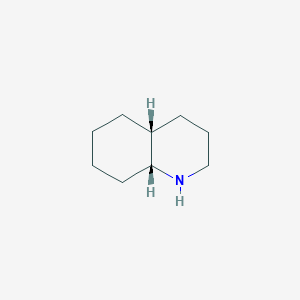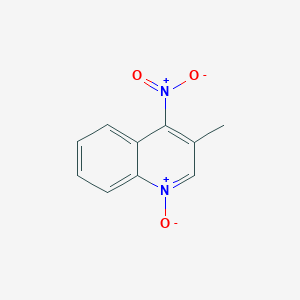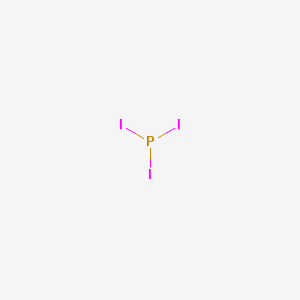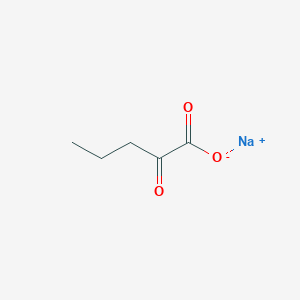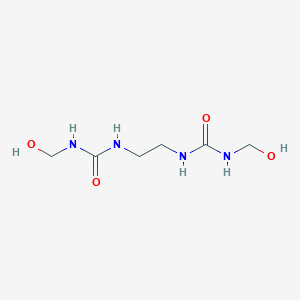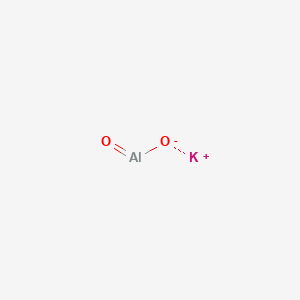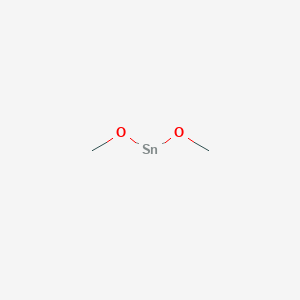
二甲氧基锡
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethoxytin is an organotin compound characterized by the presence of two methoxy groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis
科学研究应用
Dimethoxytin has a wide range of applications in scientific research, including:
Biology: Dimethoxytin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential use of dimethoxytin derivatives in drug development.
Industry: Dimethoxytin is used in the production of polymers, coatings, and other materials due to its catalytic properties.
作用机制
Target of Action
Dimethoxytin is a complex compound that has been studied for its role in the synthesis of dimethyl carbonate from CO2
Mode of Action
It is known to be involved in the catalytic conversion of CO2 and methanol into dimethyl carbonate
Biochemical Pathways
The biochemical pathways affected by Dimethoxytin are related to the synthesis of dimethyl carbonate . Dimethoxytin plays a role in the alkylation step of this process, as viewed from Density Functional Theory (DFT) modeling
Result of Action
It is known to play a role in the synthesis of dimethyl carbonate
生化分析
Biochemical Properties
It is known that Dimethoxytin plays a role in the synthesis of dimethyl carbonate This suggests that it may interact with certain enzymes and proteins involved in this process
Cellular Effects
Given its role in the synthesis of dimethyl carbonate , it is plausible that it may influence cellular processes related to this pathway
Molecular Mechanism
It is involved in the synthesis of dimethyl carbonate , suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression related to this pathway
Metabolic Pathways
Given its role in the synthesis of dimethyl carbonate , it may interact with enzymes or cofactors involved in this pathway
准备方法
Synthetic Routes and Reaction Conditions: Dimethoxytin can be synthesized through several methods, including the reaction of tin tetrachloride with methanol in the presence of a base. The reaction typically proceeds as follows:
SnCl4+2CH3OH→Sn(OCH3)2+2HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of tin tetrachloride to dimethoxytin.
Industrial Production Methods: In industrial settings, the production of dimethoxytin involves large-scale reactors where tin tetrachloride and methanol are reacted under optimized conditions. The process is designed to maximize yield and minimize by-products. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity dimethoxytin.
化学反应分析
Types of Reactions: Dimethoxytin undergoes various chemical reactions, including:
Oxidation: Dimethoxytin can be oxidized to form tin dioxide and methanol.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methoxy groups in dimethoxytin can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tin dioxide and methanol.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
相似化合物的比较
Dimethoxytin can be compared with other organotin compounds, such as:
Dimethyltin: Similar in structure but with methyl groups instead of methoxy groups.
Dibutyltin: Contains butyl groups instead of methoxy groups.
Dioctyltin: Contains octyl groups instead of methoxy groups.
Uniqueness: Dimethoxytin is unique due to its methoxy groups, which impart distinct chemical properties and reactivity compared to other organotin compounds. Its ability to catalyze specific reactions, such as the synthesis of dimethyl carbonate, sets it apart from other organotin compounds .
属性
CAS 编号 |
14794-99-1 |
|---|---|
分子式 |
C2H6O2Sn |
分子量 |
180.78 g/mol |
IUPAC 名称 |
methanolate;tin(2+) |
InChI |
InChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2 |
InChI 键 |
UISUQHKSYTZXSF-UHFFFAOYSA-N |
SMILES |
CO[Sn]OC |
规范 SMILES |
C[O-].C[O-].[Sn+2] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethoxytin(IV) interact with CO2 and methanol to produce Dimethyl Carbonate?
A: The DFT modeling study [] suggests that Dimethyl Carbonate (DMC) formation doesn't primarily proceed through the previously proposed dimeric pathway. Instead, it favors an intermolecular mechanism involving two monomeric Dimethoxytin(IV) units. While the exact details require further investigation, this finding highlights the importance of monomeric Dimethoxytin(IV) in catalyzing DMC formation. The regeneration of the active Dimethoxytin(IV) species is proposed to occur through a multi-step reaction with methanol, yielding water as a byproduct. This regeneration step is crucial for enabling a continuous catalytic cycle for DMC production.
Q2: What are the advantages of using computational chemistry, specifically DFT modeling, to study this catalytic process?
A: DFT modeling provides a powerful tool to investigate reaction mechanisms at the molecular level, something that can be challenging to achieve solely through experiments. In this particular study [], DFT allowed the researchers to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


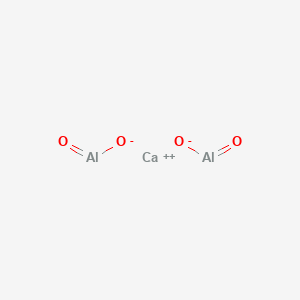

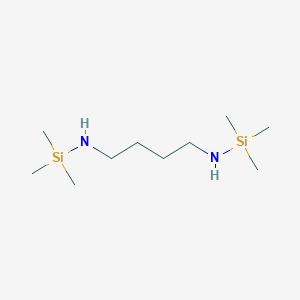
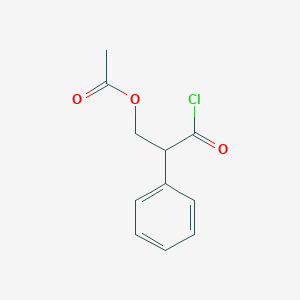
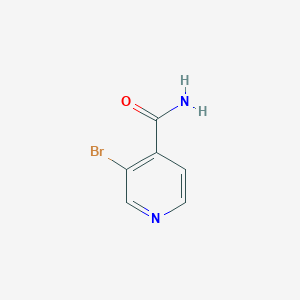
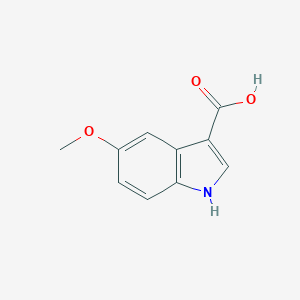
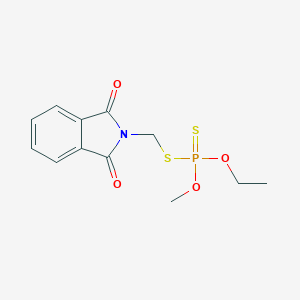
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
